REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2C=[N:16][C:15]3[C:10]2=[N:11][CH:12]=[N:13][C:14]=3[Cl:18])=[CH:5][N:4]=1.O.N>C(COC)OC>[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]([NH:9][C:10]2[C:15]([NH2:16])=[C:14]([Cl:18])[N:13]=[CH:12][N:11]=2)=[CH:7][CH:8]=1 |f:1.2|
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Name
|
5-(6-chloro-9H-9-purinyl)-2-pyridyl methyl ether
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Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
COC1=NC=C(C=C1)N1C2=NC=NC(=C2N=C1)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
|
C(OC)COC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 70° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting suspension was filtered
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=N1)NC1=NC=NC(=C1N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.2 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |